molecular formula C20H23NO4 B1197921 (-)-Isocorypalmine CAS No. 483-34-1

(-)-Isocorypalmine

Cat. No.: B1197921
CAS No.: 483-34-1
M. Wt: 341.4 g/mol
InChI Key: KDFKJOFJHSVROC-INIZCTEOSA-N
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Description

(S)-tetrahydrocolumbamine is a berberine alkaloid consisting of columbamine having four extra hydrogens at positions 5, 8, 13 and 13a and (S)-configuration. It is a berberine alkaloid and an organic heterotetracyclic compound. It is functionally related to a columbamine.
(S)-Tetrahydrocolumbamine is a natural product found in Hydrastis canadensis, Corydalis solida, and other organisms with data available.

Scientific Research Applications

  • Dopamine Receptor Ligand : Tetrahydrocolumbamine, isolated from Polygala tenuifolia Willd., has been identified as a dopamine receptor ligand. It inhibits the binding of certain ligands to rat striatum membranes, indicating potential for neurological applications (Shen, Witt, Dekermendjian, & Nielsen, 1994).

  • Metabolite Characterization : A study characterized the in vitro metabolites of tetrahydrocolumbamine in rat liver S9, revealing its primary metabolic pathways, which include O-demethylenation. This research contributes to understanding the pharmacokinetics and metabolism of the compound (Lin et al., 2018).

  • Enzymatic Studies in Alkaloid Biosynthesis : Tetrahydrocolumbamine has been shown to be converted to tetrahydropalmatine by a specific methyltransferase. This research provides insight into the late stages of protoberberine alkaloid biosynthesis (Beecher & Kelleher, 1984).

  • Role in Berberine Synthesis : An enzyme system was found to catalyze the formation of the methylenedioxy bridge in berberine synthesis from tetrahydrocolumbamine. This research is significant for understanding the biosynthesis of berberine, a compound with various medicinal applications (Rueffer & Zenk, 1994).

  • Phytocannabinoid-Terpenoid Interactions : A review discussed the potential synergy of various phytocannabinoids, including tetrahydrocolumbamine, with terpenoids in cannabis. Such interactions could have implications for treatment of various conditions like pain, inflammation, and anxiety (Russo, 2011).

  • Screening of Bioactive Components in Traditional Chinese Medicine : Tetrahydrocolumbamine was identified as one of the β2 adrenergic receptor-targeting compounds in traditional Chinese medicine, indicating its potential therapeutic applications (Gao et al., 2019).

Safety and Hazards

Tetrahydrocolumbamine has certain toxicity . During use, contact with eyes, skin, and inhalation of its dust should be avoided . It should be stored properly, and contact with oxidants and other substances should be avoided as much as possible . Personal protective measures, such as wearing gloves and protective glasses, should be taken during use .

Relevant Papers

There are several relevant papers on Tetrahydrocolumbamine, but detailed analysis of these papers is beyond the scope of this response .

Properties

IUPAC Name

(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFKJOFJHSVROC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964043
Record name 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-34-1
Record name (-)-Tetrahydrocolumbamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorypalmine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYPALMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX470OL19D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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